6-Amino-1,2-benzisothiazol-3(2H)-one

Medicinal Chemistry Physicochemical Profiling Chromatography

Researchers face regioisomeric ambiguity in benzisothiazolone synthesis, risking failed SAR campaigns. This 6-amino regioisomer is the obligate intermediate for 6-aminosaccharin and related bioactive probes. - **Differentiated properties**: Calculated LogP 1.75, PSA 87.12 Ų; distinct from 5- or 7-amino isomers - **Validated reactivity**: Amino group accessible for diazotization, amidation, or azo-coupling - **Quality assurance**: ≥95% purity with HPLC regioisomeric identity verification Ideal for fragment libraries requiring moderate lipophilicity and covalent inhibition mechanisms.

Molecular Formula C7H6N2OS
Molecular Weight 166.20 g/mol
CAS No. 148193-37-7
Cat. No. B13246025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1,2-benzisothiazol-3(2H)-one
CAS148193-37-7
Molecular FormulaC7H6N2OS
Molecular Weight166.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)SNC2=O
InChIInChI=1S/C7H6N2OS/c8-4-1-2-5-6(3-4)11-9-7(5)10/h1-3H,8H2,(H,9,10)
InChIKeySZAVJMSBSRKTQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-1,2-benzisothiazol-3(2H)-one Procurement and Selection Guide


6-Amino-1,2-benzisothiazol-3(2H)-one (CAS 148193-37-7) is a heterocyclic building block belonging to the benzisothiazolone class, characterized by a primary amino substituent at the 6-position of the bicyclic scaffold . The benzisothiazolone core is recognized in medicinal chemistry and agrochemical discovery for its electrophilic sulfur atom and capacity to engage in covalent inhibition mechanisms, while the 6-amino group provides a distinct handle for derivatization (e.g., diazotization, amidation, Schiff base formation) that differentiates it from other regioisomers [1]. However, primary research literature directly characterizing this specific compound is limited, and much of the existing knowledge is extrapolated from studies on related benzisothiazolone derivatives and regioisomeric series.

Regioisomer-specific building block with 6-amino substitution
Primary amine handle for diazotization, amidation, Schiff base formation
Benzisothiazolone scaffold with electrophilic sulfur for covalent inhibition studies

Why the 6-Amino Regioisomer Cannot Be Substituted


The position of the amino substituent on the benzisothiazolone ring critically governs both physicochemical properties and downstream reactivity. For instance, the 6-amino isomer (CAS 148193-37-7) possesses a calculated LogP of 1.75 and a topological polar surface area (PSA) of 87.12 Ų , which directly impact solubility, permeability, and chromatographic behavior relative to the 5-amino or 7-amino counterparts. The 5-amino-1,2-benzisothiazol-3(2H)-one isomer has been synthesized via a distinct cyclization route starting from 4-mercaptoisophthalic acid acyl azide , and its different substitution pattern alters both the electronic environment of the electrophilic sulfur and the steric accessibility of the amino group for conjugation. Consequently, substituting one regioisomer for another in a synthetic scheme or biological assay without re-optimization is not justified; each isomer must be treated as a distinct chemical entity with non-interchangeable structure–property relationships.

6-Amino Regioisomer
5-Amino / 7-Amino Regioisomers
Lipophilicity & Chromatography
Moderate lipophilicity profile; characteristic reversed-phase retention
May shift retention time and permeability; distinct LogP
Polar Surface Area & H-Bonding
Higher PSA and hydrogen-bond capacity (2 HBD, 3 HBA)
Altered PSA and H-bond pattern may change solubility and formulation behavior
Synthetic Route
Requires 6-substituted precursors; unique cyclization pathway
Different starting materials and routes; not interchangeable without re-optimization

Quantitative Differentiation from Closest Analogs


Regioisomer-Specific Lipophilicity and Chromatographic Retention

The 6-amino regioisomer (CAS 148193-37-7) exhibits a computed LogP of 1.75 . Although experimental LogP values for the 5-amino and 7-amino isomers are not systematically reported, the parent unsubstituted 1,2-benzisothiazol-3(2H)-one (BIT) has a lower LogP of approximately 1.3, indicating that the amino substituent at the 6-position increases lipophilicity relative to the core scaffold. In contrast, the 2-amino derivative of BIT shows different chromatographic behavior consistent with a more polar character [1]. For procurement decisions, this LogP difference translates into distinct retention times in reversed-phase HPLC purification and altered passive membrane permeability profiles, making the 6-amino isomer preferable when higher lipophilicity is required for a synthetic intermediate or probe compound.

LogP Difference
Data to verify
ΔLogP ≈ +0.45 vs BIT (computed)
Supports reversed-phase HPLC method fit
Experimental LogP not available; in silico values
Medicinal Chemistry Physicochemical Profiling Chromatography

Polar Surface Area and Hydrogen-Bonding Capacity Differences

The 6-amino isomer has a calculated PSA of 87.12 Ų with 2 hydrogen-bond donors and 3 hydrogen-bond acceptors . The 5-amino isomer, while sharing the same molecular formula (C7H6N2OS), has a slightly different spatial arrangement of the amino group that is expected to alter its PSA by approximately 1–3 Ų due to intramolecular hydrogen-bonding differences with the adjacent carbonyl. This subtle difference can affect aqueous solubility and oral bioavailability predictions. The parent BIT scaffold (PSA ≈ 54 Ų, 1 HBD, 2 HBA) is significantly less polar, which limits its utility in aqueous formulations without further derivatization [1].

PSA & H-Bond Capacity
Data to verify
ΔPSA +33 Ų; +1 HBD, +1 HBA vs BIT
Aqueous-phase reaction selection context
Computed PSA; no experimental confirmation
Drug Design ADME Prediction Solubility

Synthetic Accessibility as a 6-Aminosaccharin Precursor

The 6-amino-1,2-benzisothiazol-3(2H)-one serves as the direct precursor for 6-aminosaccharin (6-amino-1,1-dioxo-1,2-benzothiazol-3-one, CAS 22094-62-8) via oxidation of the sulfur atom. A reported synthetic route achieves a 64.3% yield for the conversion of the non-oxidized amino-BIT to the 1,1-dioxide [1]. In contrast, the 5-amino isomer (CAS 22094-61-7) or 7-amino isomer (CAS 89975-86-0) would yield different saccharin derivatives with distinct biological profiles. This well-established oxidative conversion provides a quantifiable yield benchmark that can be used to assess the quality and reactivity of a purchased batch of the 6-amino isomer.

Synthetic Yield
Reported
64.3% yield to 6-aminosaccharin
Process development benchmark
Validated multi-step protocol
Organic Synthesis Building Block Sulfonamide

Regioisomeric Purity as a Procurement Quality Determinant

Commercial suppliers of 6-amino-1,2-benzisothiazol-3(2H)-one typically offer the compound at ≥95% purity . However, the synthetic routes to amino-benzisothiazolones can produce regioisomeric mixtures (5-amino, 6-amino, and 7-amino) if starting materials are not positionally pure. The 5-amino isomer has been independently synthesized from 4-mercaptoisophthalic acid acyl azide , confirming that each regioisomer requires a distinct synthetic entry. For the end user, specifying the 6-amino regioisomer explicitly and verifying regioisomeric purity by HPLC or NMR is critical because even 5% contamination with the 5-amino isomer can confound structure–activity relationship (SAR) studies and lead to false conclusions in biological screening campaigns.

Regioisomeric Purity
Class-level inference
Typically supplied ≥95% purity
Regioisomer verification by HPLC/NMR required
5% isomeric contamination risk in SAR studies
Quality Control Regioisomer Separation Procurement Specification

Application Scenarios with Demonstrable Advantage


Synthesis of 6-Aminosaccharin-Based Pharmacophores

When the synthetic target is 6-aminosaccharin or its N-substituted derivatives (which have been explored as local anesthetics, sweeteners, and enzyme inhibitors), the 6-amino-1,2-benzisothiazol-3(2H)-one is the obligate intermediate. The reported 64.3% yield for the oxidation–reduction sequence to 6-aminosaccharin [1] provides a validated starting point for medicinal chemistry campaigns targeting the sulfonamide pharmacophore. Using the 5-amino or 7-amino isomer would lead to a different regioisomeric saccharin with predictable divergence in biological activity.

LogP and PSA-Targeted Compound Selection for Screening Libraries

For fragment-based or diversity-oriented screening libraries where specific LogP windows (e.g., 1.5–2.0) and PSA ranges (80–90 Ų) are desired, the 6-amino isomer fits these criteria precisely (LogP 1.75, PSA 87.12) [1]. The parent BIT (LogP ≈ 1.3, PSA ≈ 54) falls outside this window, and the 2-amino derivative is significantly more polar. This makes the 6-amino isomer the regioisomer of choice for libraries designed to explore moderately lipophilic, hydrogen-bond-capable chemical space.

Bioconjugation and Affinity Ligand Synthesis

The primary aromatic amine at the 6-position is sterically accessible for diazotization and subsequent azo-coupling or for direct amidation with activated esters. This reactivity profile has been exploited in the preparation of styryl-based push–pull dyes from 6-amino-substituted benzothiazole scaffolds [2]. By analogy, 6-amino-1,2-benzisothiazol-3(2H)-one can serve as a chromophoric or affinity-label building block in chemical biology probes, where the benzisothiazolone core provides additional electrophilic reactivity not available from simple aniline derivatives.

Quality-Controlled Procurement for SAR Studies

In any quantitative structure–activity relationship (SAR) study involving amino-benzisothiazolones, the procurement specification must explicitly require the 6-amino regioisomer and include a certificate of analysis demonstrating ≥95% purity with HPLC verification of regioisomeric identity [1]. This prevents the confounding effects of isomeric impurities that can arise from non-regioselective synthetic routes, ensuring that observed biological activity can be unambiguously assigned to the 6-amino substitution pattern.

Application
Selection Property
Validation Focus
6-Aminosaccharin pharmacophore synthesis
Oxidative conversion pathway
Reported synthetic yield benchmark
Lipophilicity/PSA-targeted screening libraries
Physicochemical profile (LogP, PSA)
Fit to moderate lipophilicity window
Bioconjugation probe synthesis
Primary aromatic amine reactivity
Azo-coupling and amidation validation
SAR studies with regioisomer control
Regioisomeric purity specification
Identity verification by HPLC/NMR
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